2'-Deoxy-N6-isopentenyladenosine
Overview
Description
2’-Deoxy-N6-isopentenyladenosine is a modified nucleoside belonging to the cytokinin family. It is characterized by the presence of an isopentenyl group attached to the nitrogen at position 6 of the adenine ring. This compound has shown various biological activities, including antitumoral effects, and is involved in several biochemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxy-N6-isopentenyladenosine typically involves the condensation of 6-(2’-deoxyisopentenyl)adenosine with diphosphate . The reaction conditions often require the presence of specific catalysts and controlled temperature to ensure the proper formation of the isopentenyl group.
Industrial Production Methods: Industrial production methods for 2’-Deoxy-N6-isopentenyladenosine are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with scaling up of the reaction volumes and optimization of reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2’-Deoxy-N6-isopentenyladenosine undergoes various chemical reactions, including:
Oxidation: The isopentenyl group can be oxidized under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the isopentenyl group.
Substitution: The adenine ring can participate in substitution reactions, especially at the nitrogen positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include iodine and other halogens.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isopentenyl group can lead to the formation of hydroxylated derivatives .
Scientific Research Applications
2’-Deoxy-N6-isopentenyladenosine has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other modified nucleosides.
Biology: Plays a role in the study of RNA modifications and their effects on gene expression.
Industry: Utilized in the development of novel therapeutic agents and as a tool in molecular biology research.
Mechanism of Action
The mechanism of action of 2’-Deoxy-N6-isopentenyladenosine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
N6-Isopentenyladenosine: Shares the isopentenyl modification but lacks the deoxy group at the 2’ position.
2’-Deoxyadenosine: Lacks the isopentenyl group but shares the deoxy modification at the 2’ position.
Uniqueness: 2’-Deoxy-N6-isopentenyladenosine is unique due to the combination of the deoxy modification at the 2’ position and the isopentenyl group at the nitrogen position 6. This dual modification imparts distinct biological activities and chemical reactivity compared to its analogs .
Properties
IUPAC Name |
2-(hydroxymethyl)-5-[6-(3-methylbut-2-enylamino)purin-9-yl]oxolan-3-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O3/c1-9(2)3-4-16-14-13-15(18-7-17-14)20(8-19-13)12-5-10(22)11(6-21)23-12/h3,7-8,10-12,21-22H,4-6H2,1-2H3,(H,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQJJSCGVSYFLOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3CC(C(O3)CO)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80948638 | |
Record name | 9-(2-Deoxypentofuranosyl)-N-(3-methylbut-2-en-1-yl)-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80948638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25775-85-3 | |
Record name | NSC121926 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121926 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9-(2-Deoxypentofuranosyl)-N-(3-methylbut-2-en-1-yl)-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80948638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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